molecular formula C7H6BrFO2 B1374892 5-Bromo-2-fluoro-4-methoxyphenol CAS No. 1111096-08-2

5-Bromo-2-fluoro-4-methoxyphenol

Cat. No.: B1374892
CAS No.: 1111096-08-2
M. Wt: 221.02 g/mol
InChI Key: UOYXPWBIQQRHLA-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxyphenol (CAS 1111096-08-2) is a versatile halogenated phenol derivative of significant value in organic and medicinal chemistry research. With a molecular formula of C7H6BrFO2 and a molecular weight of 221.02 g/mol, this compound serves as a key synthetic intermediate and building block . Its structure, featuring bromo, fluoro, and methoxy substituents on a phenolic ring, makes it a valuable precursor for constructing more complex molecules, particularly in the synthesis of Schiff base compounds for pharmaceutical research . Schiff bases, known for their broad spectrum of biological activities including antibacterial, antifungal, and anticancer properties, are a major area of application for this chemical . Researchers utilize this compound in the development of novel molecular structures, where its properties are investigated using advanced techniques such as FT-IR, UV-Vis, and NMR spectroscopy, supported by computational methods like Density Functional Theory (DFT) . As a solid, it requires careful handling and should be stored sealed in a dry environment at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-bromo-2-fluoro-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYXPWBIQQRHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Bromo 2 Fluoro 4 Methoxyphenol and Analogues

Directed Synthetic Approaches for Brominated and Fluorinated Phenols

The synthesis of specifically substituted phenols often relies on directed approaches that control the regioselectivity of the reactions.

Regioselective Functionalization Techniques in Phenolic Systems

The hydroxyl group of a phenol (B47542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com This inherent directing effect can be both an advantage and a challenge. While it facilitates reactions at specific positions, achieving substitution at a less favored position or preventing multiple substitutions requires strategic manipulation.

Controlling the regioselectivity of phenol C-H functionalization can be challenging due to the competing nucleophilicity of the hydroxyl group and the similar reactivity of the ortho and para positions. rsc.org To achieve specific substitution patterns, chemists often employ directing groups or modify reaction conditions. For instance, in the synthesis of a related compound, 5-bromo-2-methoxyphenol (B1267044), the phenolic hydroxyl group of o-methoxyphenol is first protected by acetylation. This allows for the subsequent bromination to occur at the desired position before deacetylation to yield the final product. google.com This strategy of protecting the hydroxyl group helps to avoid unwanted side reactions and directs the incoming electrophile.

A metal-free and highly regioselective oxidative arylation of fluorophenols has been described, where the position of the fluorine atom dictates the outcome of the reaction, leading to either 1,2- or 1,4-arylated quinone products. nih.gov This demonstrates how existing substituents can be exploited to control the regiochemistry of further functionalization.

Electrophilic Aromatic Substitution as a Synthetic Vector

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Phenols are highly susceptible to electrophilic substitution due to the electron-donating nature of the hydroxyl group, which stabilizes the intermediate carbocation. byjus.com For example, the bromination of methoxybenzene (anisole) proceeds rapidly to yield primarily the para-bromo isomer, with a smaller amount of the ortho-isomer. libretexts.org This high reactivity means that for many phenols, a catalyst is not required for halogenation. chemistrysteps.com

In the context of synthesizing 5-bromo-2-fluoro-4-methoxyphenol, the starting material would likely be a difunctionalized phenol. The directing effects of the existing fluorine and methoxy (B1213986) groups would play a crucial role in determining the position of bromination. The fluorine atom is a deactivating but ortho-, para-directing group, while the methoxy group is a strongly activating and ortho-, para-directing group. Their combined influence would need to be carefully considered to achieve the desired 5-bromo substitution pattern.

Halogenation Strategies for Phenol Derivatives

Various methods exist for the halogenation of phenols. beilstein-journals.org Direct halogenation using molecular bromine (Br₂) or N-bromosuccinimide (NBS) is a common approach. beilstein-journals.org The choice of solvent and temperature can influence the outcome of the reaction. For instance, treating phenols with bromine in a non-polar solvent like chloroform (B151607) at low temperatures can lead to the formation of monobromophenols. byjus.com In contrast, using bromine water often results in polysubstitution, yielding products like 2,4,6-tribromophenol. byjus.com

For the synthesis of monohalogenated phenol derivatives, carrying out the halogenation at low temperatures and in the presence of non-polar solvents is often preferred. doubtnut.com A patented method for synthesizing 5-bromo-2-methoxyphenol involves the bromination of acetylated o-methoxyphenol using bromine with iron powder as a catalyst. google.com Another documented synthesis of 5-bromo-2-methoxyphenol utilizes N-bromosuccinimide as the brominating agent in acetonitrile. chemicalbook.com

Electrochemical methods also offer a green alternative for phenol halogenation. globalscientificjournal.com These techniques can provide high selectivity for mono-halogenated products and reduce the generation of hazardous byproducts. globalscientificjournal.com

Catalytic Transformations in the Synthesis of Halogenated Phenols

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules.

Transition Metal-Catalyzed Coupling Reactions in Phenol Synthesis

Transition metal-catalyzed reactions have become indispensable tools for the formation of carbon-halogen bonds and the synthesis of phenols. beilstein-journals.orgnih.govacs.org These methods often provide higher yields and selectivities compared to traditional approaches. acs.org Palladium-catalyzed reactions, for example, have been extensively used for the synthesis of functionalized aromatic compounds. acs.org

The Ullmann-type coupling reaction, catalyzed by transition metals, is an effective method for synthesizing phenols from aryl halides. beilstein-journals.org Copper-based catalysts, in particular, have been widely employed for this transformation. For instance, CuI in the presence of a base like KOH can effectively convert aryl iodides to phenols. beilstein-journals.org

While direct C-H hydroxylation of arenes is a powerful strategy, the synthesis of phenols from aryl halides remains a robust and widely used method. beilstein-journals.orgnih.gov These coupling reactions offer a versatile approach to constructing the phenol core of molecules like this compound, potentially starting from a suitably halogenated precursor.

Earth-Abundant Metal Catalysis and Nanocatalysis for Halogenated Phenols

In recent years, there has been a significant push towards replacing precious metal catalysts (like palladium and rhodium) with more sustainable and cost-effective earth-abundant metals such as iron, copper, and nickel. researchgate.netnsf.govhomkat.nl These metals can offer different reactivity profiles and access novel chemical transformations. homkat.nlgcande.org

Iron-catalyzed reactions, for example, have been utilized in the synthesis of ammonia (B1221849) and in Fischer-Tropsch processes for decades. rsc.org In the context of phenol synthesis, earth-abundant metals are being explored for various catalytic transformations, including cross-coupling reactions. nsf.gov

Chemo- and Regioselectivity in Catalytic C-H Functionalization of Phenols

The direct functionalization of carbon-hydrogen (C-H) bonds in phenols presents an atom-economical and efficient strategy for increasing molecular complexity. However, achieving high chemo- and regioselectivity is a significant challenge due to the multiple reactive sites on the phenol scaffold. The hydroxyl group can act as a directing group, but it can also be a site of unwanted side reactions (O-functionalization). Furthermore, the inherent nucleophilicity of the aromatic ring at the ortho and para positions can lead to mixtures of isomers. orgsyn.org

Recent advancements in catalysis have provided powerful tools to address these challenges. nih.gov Various catalytic systems, including both transition metals and metal-free catalysts, have been developed to control the outcome of C-H functionalization reactions on phenols.

Catalytic Systems and Selectivity Control:

Lewis Acids: The Lewis acid B(C6F5)3 has been shown to be an effective catalyst for the ortho-selective C-H alkylation of phenols with diazoesters. researchgate.netresearchgate.net Theoretical and experimental studies suggest that the reaction proceeds through a mechanism involving the coordination of the Lewis acid to the carbonyl group of the diazoester. This coordination enhances the electrophilicity of the carbene precursor and facilitates a selective attack at the ortho position of the phenol. The ortho-selectivity is attributed to favorable C-C interactions and hydrogen bonding between the phenolic hydroxyl group and the incoming electrophile. researchgate.netresearchgate.net

Transition Metals:

Palladium (Pd): Palladium catalysts have been employed for the para-selective carbonylation of phenols. askthenerd.com

Gold (Au): Gold catalysis enables the para-selective C-H functionalization of free phenols with haloalkynes at room temperature. askthenerd.com This method demonstrates high chemo- and regioselectivity, favoring C-H functionalization over O-H addition. askthenerd.com

Ruthenium (Ru): Ruthenium-based catalysts have been utilized for the alkylation and alkenylation of phenols. orgsyn.org

Iron (Fe): Iron-porphyrin complexes have been investigated for the ortho-alkylation of naphthols with diazoesters, where the ligand plays a crucial role in controlling regioselectivity. orgsyn.org

Brønsted Acids: Brønsted acids, such as triflic acid, can catalyze the para-selective allylic alkylation of phenols with 1,3-dienes. askthenerd.com Interestingly, by blocking the para position, the reaction can be directed to the ortho position. askthenerd.com Brønsted acids have also been used for the ortho-selective aminomethylation of phenols. askthenerd.com

The choice of catalyst, ligand, and reaction conditions is paramount in directing the functionalization to the desired position on the phenol ring. The interplay of electronic and steric factors, as well as the potential for directing group assistance from the phenolic hydroxyl, governs the final product distribution.

Table 1: Catalytic C-H Functionalization of Phenols

Catalyst SystemReagentMajor ProductSelectivity
B(C6F5)3Diazoestersortho-AlkylphenolOrtho
Pd(II)Alkenyl Halidespara-Carbonylated PhenolPara
Gold (Au)Haloalkynespara-Functionalized PhenolPara
Triflic Acid1,3-Dienespara-AllylphenolPara
Brønsted AcidN,O-acetalsortho-Aminomethylated PhenolOrtho

Multi-step Synthetic Sequences for this compound Precursors

The synthesis of a complex molecule like this compound often necessitates a multi-step approach to install the various functional groups with the correct regiochemistry. A plausible precursor for this target is 2-fluoro-4-methoxyphenol (B70217). The synthesis of this precursor can be envisioned through several routes, often starting from commercially available materials.

One potential synthetic pathway to 2-fluoro-4-methoxyphenol involves the nitration of 2-fluorophenol, followed by methylation of the phenolic hydroxyl group and subsequent reduction of the nitro group to an amine. orgsyn.org However, the nitration step can lead to a mixture of regioisomers, requiring chromatographic separation. orgsyn.org

An alternative and more regioselective approach starts with 2-fluoro-4-iodoaniline (B146158). The synthetic sequence, as described in Organic Syntheses, involves the protection of the aniline (B41778) as a 2,5-dimethylpyrrole derivative. orgsyn.org This is followed by a copper-catalyzed Ullman-type coupling with sodium methoxide (B1231860) to introduce the methoxy group. Finally, deprotection of the pyrrole-protected aniline reveals the desired 2-fluoro-4-methoxyaniline (B1334285). orgsyn.org Although this route yields an aniline, standard methods such as the Sandmeyer reaction could potentially be employed to convert the amino group to a hydroxyl group, thus furnishing 2-fluoro-4-methoxyphenol.

A more direct route to a related bromo-fluoro-methoxybenzene precursor has also been reported. The synthesis of 1-bromo-2-fluoro-4-methoxybenzene was achieved via the bromodecarboxylation of 2-fluoro-4-methoxybenzoic acid using tetrabutylammonium (B224687) tribromide (Bu4NBr3). rsc.org This highlights a potential strategy where a carboxylic acid functionality is used as a handle for introducing a bromine atom at a specific position.

Proposed Synthetic Scheme for a Precursor to this compound:

A feasible multi-step synthesis for 2-fluoro-4-methoxyphenol, a key precursor, can be outlined as follows:

Protection of 2-fluoro-4-iodoaniline: The synthesis begins with the reaction of 2-fluoro-4-iodoaniline with acetonylacetone in the presence of a catalytic amount of p-toluenesulfonic acid to form 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole. orgsyn.org This step protects the aniline functionality.

Ullman Methoxyation: The protected aniline then undergoes a copper(I) chloride-catalyzed reaction with sodium methoxide in a mixture of methanol (B129727) and dimethylformamide to yield 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole. orgsyn.org

Deprotection: The pyrrole (B145914) protecting group is removed by treatment with hydroxylamine (B1172632) hydrochloride and triethylamine (B128534) in aqueous ethanol (B145695) to afford 2-fluoro-4-methoxyaniline. orgsyn.org

Conversion of Amine to Phenol: The resulting 2-fluoro-4-methoxyaniline would then need to be converted to 2-fluoro-4-methoxyphenol. This can be achieved through a diazotization reaction followed by hydrolysis (a variation of the Sandmeyer reaction).

Bromination: With the precursor 2-fluoro-4-methoxyphenol in hand, the final bromination step at the 5-position would yield the target compound. The directing effects of the existing substituents (fluoro, hydroxyl, and methoxy groups) would need to be carefully considered to achieve the desired regioselectivity. The strong activating and ortho,para-directing hydroxyl group, combined with the ortho,para-directing methoxy group, would likely direct the incoming bromine electrophile to the position ortho to the hydroxyl and meta to the methoxy group, which is the desired C5 position.

This proposed sequence illustrates a rational approach to the synthesis of the precursors required for this compound, relying on established and regioselective chemical transformations.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Fluoro 4 Methoxyphenol

Reaction Pathways and Mechanistic Elucidation in Substituted Phenols

The interplay of inductive and resonance effects of the bromo, fluoro, methoxy (B1213986), and hydroxyl groups on the phenol (B47542) ring dictates its reactivity towards both electron-deficient (electrophilic) and electron-rich (nucleophilic) species.

Electrophilic and Nucleophilic Reactivity of Halogenated Phenolic Ethers

Halogenated phenolic ethers, structurally related to 5-bromo-2-fluoro-4-methoxyphenol, exhibit nuanced reactivity. The hydroxyl group of a phenol is a potent activating group for electrophilic aromatic substitution, donating electron density into the ring and stabilizing the intermediate carbocation (arenium ion). wikipedia.orgnumberanalytics.com The methoxy group in a phenolic ether behaves similarly, acting as an ortho, para-directing activator. ncerthelp.com

Conversely, halogens are deactivating yet ortho, para-directing. youtube.com While their electronegativity withdraws electron density from the ring inductively (making the ring less nucleophilic), their lone pairs can donate electron density through resonance, which preferentially stabilizes the transition states for ortho and para substitution. youtube.comlibretexts.org In this compound, the positions are heavily substituted, but the remaining free position is subject to these directing effects.

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups at the ortho and para positions. byjus.comlibretexts.org For a molecule like this compound, direct nucleophilic attack to displace a halogen is challenging. The carbon-halogen bonds in aryl halides are stronger than in alkyl halides, and the sp² hybridized carbon of the aromatic ring is more electronegative than an sp³ carbon, making the bond harder to break. byjus.compw.live However, under forcing conditions or with very strong nucleophiles, substitution can occur. libretexts.org The fluorine atom, being the most electronegative halogen, can sometimes be a target for nucleophilic displacement in polyhalogenated compounds. ossila.com

Influence of Substituents on Aromatic Reactivity

The reactivity of an aromatic ring is profoundly influenced by its substituents through a combination of inductive and resonance effects. These effects determine the electron density of the ring and the stability of reaction intermediates.

Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like fluorine, bromine, and oxygen pull electron density away from the aromatic ring, deactivating it towards electrophilic attack. The order of inductive withdrawal for the substituents is generally F > OCH₃ > Br > OH.

Resonance Effect: This involves the delocalization of lone pair electrons or pi electrons into the aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong resonance donors (+R), significantly increasing the electron density at the ortho and para positions. Halogens are also resonance donors but are weaker than -OH and -OCH₃.

In this compound, these effects are combined:

The -OH and -OCH₃ groups are strong activating groups through resonance, directing electrophiles to their ortho and para positions.

The -F and -Br atoms are deactivating through their strong inductive effect but ortho, para-directing through resonance. libretexts.org

The net effect is a complex balance. The powerful activating resonance effects of the hydroxyl and methoxy groups generally dominate, making the ring more reactive than benzene (B151609), despite the presence of deactivating halogens. wikipedia.orglibretexts.org The regioselectivity of electrophilic substitution on this molecule would be directed to the only available position, C6, which is ortho to the hydroxyl group and meta to the bromo group.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OH (Hydroxyl)Electron-withdrawingStrongly electron-donatingStrongly ActivatingOrtho, Para
-OCH₃ (Methoxy)Electron-withdrawingStrongly electron-donatingStrongly ActivatingOrtho, Para
-Br (Bromo)Electron-withdrawingWeakly electron-donatingWeakly DeactivatingOrtho, Para
-F (Fluoro)Strongly electron-withdrawingWeakly electron-donatingWeakly DeactivatingOrtho, Para

Characterization of Reaction Intermediates (e.g., σ-complexes)

The mechanism of electrophilic aromatic substitution proceeds through a high-energy carbocation intermediate known as an arenium ion or σ-complex. numberanalytics.com In this intermediate, the electrophile has added to the ring, temporarily disrupting the aromaticity and leaving a positive charge delocalized over the remaining sp²-hybridized carbons. numberanalytics.comyoutube.com

For substituted phenols, the stability of this σ-complex is the key to understanding the reaction rate and regioselectivity. When an electrophile attacks a position ortho or para to the hydroxyl or methoxy group, one of the resonance structures of the σ-complex places the positive charge directly on the carbon bearing the oxygen atom. This allows for an additional resonance structure where the oxygen's lone pair donates into the ring, forming a more stable oxonium ion and significantly lowering the activation energy for the reaction.

In reactions of phenols with cyclic anhydrides, mechanistic studies suggest a concerted process or one involving a tetrahedral intermediate without a significant lifetime, rather than a long-lived σ-complex. nih.govresearchgate.net The formation of such intermediates is often inferred from kinetic data, such as Brønsted plots, which relate the reaction rate to the acidity or basicity of the reactants. nih.gov Direct observation of these transient species is challenging but can sometimes be achieved using spectroscopic techniques like NMR at low temperatures.

Photochemical Reactivity of Halogenated Phenols

The absorption of light can promote halogenated phenols to electronically excited states, opening up reaction pathways that are not accessible under thermal conditions. These reactions often involve the cleavage of carbon-halogen bonds.

Photo-induced Halogenation and Dehalogenation Processes

Halogenated aromatic compounds can undergo photodehalogenation, where the carbon-halogen bond is broken upon irradiation. This process is of significant interest for the degradation of persistent organic pollutants. nih.govresearchgate.net The mechanism often involves the homolytic cleavage of the C-X bond to form an aryl radical and a halogen radical. This can be followed by hydrogen abstraction from the solvent or another molecule to yield the dehalogenated aromatic compound.

For instance, the photolysis of α-bromoketones can lead to C-Br bond homolysis, generating a radical pair. researchgate.net Similarly, photo-induced borylation of aryl halides can proceed through the formation of an aryl radical via photo-induced electron transfer within a halogen-bonding complex. researchgate.net In a study on pentahalogenated phenols, UV irradiation was used to initiate a dehalogenation process, which was crucial for reducing the toxicity of the compounds. nih.govresearchgate.net The efficiency of dehalogenation was found to depend on the reaction conditions, such as the residence time in the photoreactor. nih.govresearchgate.net

Conversely, photo-induced halogenation is also possible. Irradiation of aromatic compounds in the presence of a halogen source can lead to substitution on the ring. For example, N-bromosuccinimide (NBS) can be used for the photo-bromination of carbonyl compounds under UV-vis light. bohrium.com

Table 2: Photochemical Reactions of Halogenated Aromatics
Reaction TypeGeneral SubstrateKey IntermediateTypical ProductReference
PhotodehalogenationAryl Halide (Ar-X)Aryl Radical (Ar•)Arene (Ar-H) nih.govresearchgate.net
Photo-alkylationPhenolate (B1203915) + α-Iodosulfone(Phenylsulfonyl)alkyl radicalAlkylated Phenol nih.govacs.org
Photo-borylationAryl Halide + Diboron EsterAryl Radical (Ar•)Aryl Boronic Ester researchgate.net

Excited State Dynamics and Reaction Intermediates in Halogenated Aromatics

Upon absorption of a photon, a molecule is promoted to an excited singlet state (S₁). From here, it can relax through several pathways, including fluorescence (returning to the ground state, S₀, by emitting light), internal conversion (non-radiative decay to S₀), or intersystem crossing to a triplet state (T₁). The chemical reactivity of the excited state depends on its electronic structure and lifetime.

The concept of "excited-state aromaticity" suggests that the aromatic character of a molecule can change significantly upon photoexcitation. nih.govmappingignorance.orggithub.io A molecule that is non-aromatic in the ground state may become aromatic in an excited state, driving significant conformational changes. nih.gov This change in aromaticity can be a driving force for photochemical reactions. github.io Studies on substituted systems show that the nature of the substituents can influence excited-state properties and subsequent reaction pathways, such as singlet fission. rsc.org

For halogenated aromatics, the "heavy atom effect" of bromine and iodine can facilitate intersystem crossing from the S₁ to the T₁ state. The triplet state is often longer-lived and can be a key intermediate in photochemical reactions. Mechanistic studies often employ techniques like femtosecond transient absorption and time-resolved Raman spectroscopy to track the formation and decay of these short-lived excited states and radical intermediates. nih.gov The formation of a halogen-bonded complex between a phenolate and an iodo-compound has been shown to be photoactive, leading to single-electron transfer (SET) upon excitation to generate radical intermediates. nih.govacs.org This highlights how non-covalent interactions can steer photochemical reactivity.

Structure-Reactivity Relationship Studies for Halogenated Methoxyphenols

The relationship between the structure of halogenated methoxyphenols and their chemical reactivity is a field of significant interest, with implications for catalyst development and the synthesis of complex molecules. The reactivity of these compounds is influenced by the nature and position of the halogen substituents and the methoxy group on the phenolic ring.

Studies on various halogenated phenols have shown that their reactivity can be correlated with molecular descriptors such as the 1-octanol/water partition coefficient (log Kow) and the Hammett sigma constant (σ), which quantifies the electronic effect of a substituent. nih.gov For instance, a quantitative structure-activity relationship (QSAR) model for a series of substituted phenols demonstrated a strong correlation between these parameters and the observed biological activity, which is a manifestation of chemical reactivity. nih.gov

In the context of this compound, the presence of both bromine and fluorine introduces a unique electronic profile. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect, which can influence the acidity of the phenolic proton and the reactivity of the aromatic ring. The bromine atom, while also electron-withdrawing, is a key handle for synthetic transformations.

The position of the substituents is also critical. For example, in studies of methoxyphenol isomers, the relative position of the hydroxyl and methoxy groups was found to significantly affect their interaction with catalyst surfaces and, consequently, their reactivity in hydrogen-transfer reactions.

Research on guaiacol (B22219) (2-methoxyphenol) and its derivatives has shed light on how substitutions impact reactivity. wikipedia.orgnih.govresearchgate.net For example, a QSAR analysis of antifungal (+)-dihydroguaiaretic acid derivatives revealed that small electron-withdrawing groups on an associated phenyl ring were important for higher activity. nih.gov This suggests that the electronic properties imparted by the halogens in this compound are likely to be a determining factor in its reactivity.

The following table summarizes the properties of several related halogenated methoxyphenols and anisoles, providing a basis for understanding the potential reactivity of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesPotential Reactivity Highlights
5-Bromo-2-methoxyphenol (B1267044) C₇H₇BrO₂203.03Bromine at C5, Methoxy at C2Susceptible to cross-coupling at the C-Br bond. chemicalbook.com
2-Bromo-5-fluoro-4-methoxyphenol C₇H₆BrFO₂219.95Isomer of the title compoundReactivity influenced by fluorine at C5. uni.lu
4-Bromo-5-fluoro-2-methoxyphenol C₇H₆BrFO₂219.95Isomer of the title compoundDifferent substitution pattern affecting electronic distribution.
5-Bromo-2-fluoropyrimidine C₄H₂BrFN₂176.98Fluorinated pyrimidine (B1678525) building blockCan undergo nucleophilic aromatic substitution at the C-F bond and Pd-catalyzed coupling at the C-Br bond. ossila.com
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone C₁₅H₁₂BrClO₂339.61Contains bromo and chloro substituentsUsed in the synthesis of pharmaceuticals, highlighting the utility of halogenated aromatics. nih.govchemicalbook.com

The diverse reactivity of these related compounds underscores the synthetic potential of this compound. The bromine atom can be expected to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of substituents. nih.govcapes.gov.br The general mechanism for a Suzuki coupling, for example, involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei like ¹H, ¹³C, and ³¹P.

The analysis of ¹H and ¹³C NMR spectra is fundamental for confirming the substitution pattern of the aromatic ring in 5-Bromo-2-fluoro-4-methoxyphenol. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the electronic effects of the bromo, fluoro, methoxy (B1213986), and hydroxyl substituents.

In the ¹H NMR spectrum, the two remaining protons on the aromatic ring would appear as distinct signals. The proton at C-3 (adjacent to the fluorine and hydroxyl groups) and the proton at C-6 (adjacent to the bromine) would exhibit chemical shifts influenced by the surrounding substituents. The hydroxyl proton's chemical shift can vary and may appear as a broad singlet, though its exchange with D₂O can confirm its identity. pressbooks.pub The methoxy group would present a sharp singlet.

In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons, with their chemical shifts determined by the electron-donating (hydroxyl, methoxy) and electron-withdrawing (fluoro, bromo) nature of the attached groups. The carbon attached to fluorine (C-2) would show a large one-bond coupling constant (¹JC-F).

Predicted ¹H and ¹³C NMR Data for this compound Predicted data is based on established substituent effects on benzene (B151609) rings. Actual values may vary based on solvent and experimental conditions.

¹H NMR
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (Hz)
Ar-H (at C-3) 6.8 - 7.2 Doublet JH-F ≈ 8-10
Ar-H (at C-6) 7.1 - 7.5 Singlet (or very small coupling) -
-OCH₃ 3.8 - 4.0 Singlet -

¹³C NMR

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to F)
C-1 (-OH) 145 - 155 Doublet
C-2 (-F) 150 - 160 Doublet (¹JC-F)
C-3 115 - 125 Doublet
C-4 (-OCH₃) 140 - 150 Singlet
C-5 (-Br) 110 - 120 Doublet
C-6 115 - 125 Singlet

Advanced NMR Techniques for Complex Mixture Analysis (e.g., HPLC-NMR)

For the analysis of this compound within complex matrices, such as reaction mixtures or environmental samples, hyphenated techniques like High-Performance Liquid Chromatography-NMR (HPLC-NMR) are invaluable. This method combines the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. nih.gov

The process involves separating the components of a mixture using an HPLC column. proquest.com Individual components are then transferred directly into the NMR spectrometer for analysis. acs.org This allows for the acquisition of high-resolution NMR spectra for each separated compound, including the target analyte, without the need for laborious isolation. nih.gov Techniques like HPLC-SPE-NMR, which uses a solid-phase extraction step post-separation, can further enhance sensitivity, making it possible to identify and characterize minor components in a mixture. acs.org

³¹P NMR spectroscopy serves as a powerful quantitative tool for analyzing hydroxyl groups in phenolic compounds. ub.edu This technique requires chemical derivatization of the phenolic hydroxyl group with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyldioxaphospholane (TMDP). nih.govnih.gov

The hydroxyl group of this compound reacts with the TMDP reagent to form a phospholane (B1222863) ester derivative. The resulting ³¹P nucleus has a chemical shift that is highly sensitive to the steric and electronic environment of the original phenol (B47542). scilit.com This allows for the clear differentiation and quantification of various types of hydroxyl groups (e.g., phenolic, aliphatic, carboxylic) that may be present in a complex sample. researchgate.net The wide chemical shift range and 100% natural abundance of the ³¹P nucleus contribute to the high resolution and quantitative accuracy of this method. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. A prominent broad band in the region of 3200-3550 cm⁻¹ is indicative of the O-H stretching vibration, with its breadth resulting from intermolecular hydrogen bonding. docbrown.info

Other key vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the methoxy C-H stretch is found in the 2850-2960 cm⁻¹ region.

Aromatic C=C stretching: These vibrations give rise to several bands in the 1400-1600 cm⁻¹ range.

C-O stretching: Strong absorptions for the aryl-ether and phenol C-O bonds are expected between 1200 cm⁻¹ and 1300 cm⁻¹.

C-F and C-Br stretching: The C-F stretch typically appears as a strong band in the 1000-1300 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers, often below 600 cm⁻¹.

Theoretical vibrational analysis on related halogenated phenols aids in the precise assignment of these bands. nih.gov The entire spectrum, particularly the fingerprint region (400-1500 cm⁻¹), provides a unique pattern for the identification of the compound. docbrown.info

Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
-OH O-H Stretch 3200 - 3550 Strong, Broad
Aromatic C-H C-H Stretch 3000 - 3100 Medium
-OCH₃ C-H Stretch 2850 - 2960 Medium
Aromatic Ring C=C Stretch 1400 - 1600 Medium to Strong
C-O C-O Stretch 1200 - 1300 Strong
C-F C-F Stretch 1000 - 1300 Strong

Monitoring Reaction Progress via Vibrational Spectroscopy

In-situ vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for real-time monitoring of chemical reactions. clairet.co.uk By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked over time. oeno-one.eu

For a reaction involving this compound, such as an etherification or esterification of the hydroxyl group, FTIR spectroscopy can be used to monitor the disappearance of the broad O-H stretching band and the simultaneous appearance of new bands characteristic of the product (e.g., a new C=O stretch for an ester). This provides valuable kinetic data and helps determine the reaction endpoint without the need for sampling and offline analysis. clairet.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. slideshare.net For aromatic compounds like this compound, the absorption of UV light primarily involves the excitation of π electrons in the benzene ring to higher energy π* orbitals (π → π* transitions). shu.ac.uk The presence of various substituents on the phenol ring—hydroxyl (-OH), methoxy (-OCH₃), bromine (-Br), and fluorine (-F)—influences the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax).

Phenols typically exhibit two main absorption bands in the UV region. researchgate.net For the parent phenol molecule in water, these bands are observed around 270 nm and 286 nm (for the phenolate (B1203915) ion). bgu.ac.il The substituents on this compound each contribute to shifts in these absorption bands:

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: These are auxochromes, meaning they are electron-donating groups that, when attached to a chromophore (the benzene ring), can intensify the absorption and shift it to longer wavelengths (a bathochromic or red shift). This is due to the delocalization of their non-bonding electrons into the aromatic π system. For example, 4-methoxyphenol (B1676288) shows an absorption maximum around 290-300 nm. sielc.comsielc.com

Given these substituent effects, the UV-Vis spectrum of this compound is expected to show characteristic phenolic absorption bands, likely shifted to wavelengths above 280 nm due to the combined influence of the methoxy and halogen groups.

Table 1: Expected UV-Vis Spectral Characteristics for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionInfluencing Substituents
Primary Aromatic Bandπ → π~270-310 nm-OH, -OCH₃, -Br, -F
Secondary Aromatic Bandπ → π~220-250 nm-OH, -OCH₃, -Br, -F

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of organic compounds.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other formulas that may have the same nominal mass. libretexts.org

For this compound, the molecular formula is C₇H₆BrFO₂. A key feature in its mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom.

HRMS can measure the exact masses of these isotopic peaks with high accuracy, confirming the elemental composition. measurlabs.com This technique is crucial for differentiating the target compound from other potential molecules with the same nominal mass but different elemental formulas. researchgate.net

Table 2: Theoretical Exact Masses for this compound

IsotopologueMolecular FormulaCalculated Exact Mass (Da)
Containing ⁷⁹BrC₇H₆⁷⁹BrFO₂219.9535
Containing ⁸¹BrC₇H₆⁸¹BrFO₂221.9515

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in Organic Analysis

Hyphenated techniques that couple chromatography with mass spectrometry are essential for separating and identifying components in a mixture. ste-mart.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. asianpubs.org Phenolic compounds can be analyzed by GC-MS; however, their polarity, particularly due to the hydroxyl group, can lead to poor peak shape (tailing) and potential degradation in the hot injector or column. thermofisher.com To overcome this, a derivatization step is often employed. nih.govnih.gov Silylation, for example, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability, leading to improved chromatographic performance. nih.gov The mass spectrum obtained from GC-MS would show the characteristic bromine isotope pattern and fragment ions resulting from the loss of groups like a methyl radical (-CH₃) or carbon monoxide (-CO).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing polar, non-volatile, and thermally labile compounds, making it highly suitable for this compound without the need for derivatization. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar, is commonly used for separating phenols. dphen1.com Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS that can generate molecular ions with minimal fragmentation. For phenols, ESI is typically run in negative ion mode, which detects the deprotonated molecule [M-H]⁻. This provides a sensitive and direct way to determine the molecular weight of the compound. dphen1.comnih.gov

Table 3: Comparison of GC-MS and LC-MS for the Analysis of this compound

TechniqueAdvantagesDisadvantages
GC-MSHigh separation efficiency; Extensive spectral libraries available for identification.Often requires derivatization for polar phenols; Not suitable for thermally unstable compounds. nih.gov
LC-MSDirect analysis of polar compounds without derivatization; nih.gov Soft ionization preserves the molecular ion.Lower chromatographic resolution compared to capillary GC; Matrix effects can be more pronounced.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. opengeology.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to establish its complete solid-state structure.

The analysis would yield crucial information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Crystal Packing: How individual molecules are arranged in the unit cell, the fundamental repeating unit of the crystal lattice.

Table 4: Structural Parameters Obtainable from Single-Crystal XRD Analysis

ParameterDescriptionSignificance
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the repeating crystal lattice.Defines the fundamental geometry of the crystal.
Space GroupThe set of symmetry operations that describe the crystal's structure.Indicates the inherent symmetry of the molecular arrangement.
Atomic CoordinatesThe (x, y, z) position of each atom within the unit cell.Provides the complete 3D structure of the molecule.
Hydrogen Bond GeometryDistances and angles of O-H···O or other hydrogen bonds.Reveals key intermolecular forces controlling the solid-state assembly. iucr.org

Computational and Theoretical Investigations of 5 Bromo 2 Fluoro 4 Methoxyphenol

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR) Derived from Computational Data

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or chemical reactivity, respectively. These models are powerful tools in computational chemistry for predicting the properties of new or untested compounds. The development of a robust QSAR/QSRR model for 5-Bromo-2-fluoro-4-methoxyphenol would rely on the calculation of various molecular descriptors. These descriptors, derived from the compound's computed three-dimensional structure, quantify its electronic, steric, and hydrophobic properties.

For substituted phenols, QSAR studies have demonstrated that their biological activities are often governed by a combination of hydrophobicity and electronic parameters. jst.go.jp Hydrophobicity, typically represented by the logarithm of the octanol-water partition coefficient (log P), influences the compound's ability to cross biological membranes. Electronic effects, on the other hand, are described by parameters such as Hammett sigma constants (σ) or the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jst.go.jp

In the case of this compound, the substituents on the phenol (B47542) ring—a bromine atom, a fluorine atom, and a methoxy (B1213986) group—will significantly influence these descriptors. The bromine and fluorine atoms are electron-withdrawing, which would lower the energy of the HOMO and LUMO, potentially affecting the compound's reactivity and its ability to participate in charge-transfer interactions. The methoxy group, being an electron-donating group, would have an opposing effect. The interplay of these substituents creates a unique electronic profile for the molecule.

A hypothetical QSAR/QSRR study for this compound would involve the computational calculation of a range of descriptors. These could include:

Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies, and electrostatic potential maps.

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters like Taft steric parameters (Es).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Once calculated, these descriptors for this compound and a series of structurally related compounds could be correlated with experimentally determined activities or reactivities using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. The resulting equation would constitute the QSAR/QSRR model, which could then be used to predict the activity or reactivity of other, yet-to-be-synthesized, related compounds.

Table 1: Hypothetical Computationally Derived Descriptors for QSAR/QSRR Analysis of this compound and Related Analogs

Compoundlog PHOMO (eV)LUMO (eV)Dipole Moment (Debye)
Phenol1.48-8.50-0.501.22
4-Methoxyphenol (B1676288)1.34-8.20-0.451.58
2-Fluorophenol1.33-8.80-0.701.45
5-Bromophenol2.59-8.90-0.801.60
This compound (Predicted) (Calculated) (Calculated) (Calculated)

Note: The values for the analogs are representative and would be calculated using quantum mechanical methods in an actual study. The values for the target compound are placeholders to illustrate the concept.

Modeling of Intermolecular Interactions (e.g., Halogen Bonding in Aromatic Ethers)

Intermolecular interactions play a pivotal role in determining the macroscopic properties of chemical substances, including their crystal packing, solubility, and interactions with biological targets. For this compound, the presence of a bromine atom opens up the possibility of a specific and highly directional non-covalent interaction known as a halogen bond.

A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. foragerone.com The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. In this compound, the bromine atom is attached to an electron-rich aromatic ring that also bears an electron-withdrawing fluorine atom. This electronic environment will modulate the size and positive electrostatic potential of the σ-hole on the bromine atom.

Computational modeling is an indispensable tool for studying halogen bonding. nih.gov Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to accurately calculate the geometry and interaction energy of halogen-bonded complexes. rsc.org For this compound, one could model its interaction with various halogen bond acceptors, such as the oxygen atom of an ether or the nitrogen atom of a pyridine.

These models would provide detailed insights into the nature of the halogen bond, including:

Interaction Energy: The strength of the halogen bond can be quantified by calculating the binding energy between this compound and the halogen bond acceptor.

Geometric Parameters: The models would predict the optimal bond length and angle of the C-Br•••O/N interaction, which are characteristic features of a halogen bond.

Electron Density Analysis: Tools like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution in the halogen-bonded complex, providing evidence for the existence and nature of the interaction. rsc.org

The presence of the methoxy group in this compound introduces an additional interesting feature. The oxygen atom of the methoxy group can itself act as a halogen bond acceptor. nih.gov Therefore, computational models could also explore the possibility of self-association of this compound molecules through halogen bonding, which could have implications for its crystal structure and physical properties.

Table 2: Predicted Intermolecular Interaction Parameters for Halogen Bonding of this compound

Interacting PairInteraction Energy (kcal/mol)Halogen Bond Distance (Å)Halogen Bond Angle (°)
This compound ••• Dimethyl Ether(Calculated)(Calculated)(Calculated)
This compound ••• Pyridine(Calculated)(Calculated)(Calculated)
This compound Dimer(Calculated)(Calculated)(Calculated)

Note: The values in this table are placeholders and would be determined through high-level quantum chemical calculations.

Advanced Applications and Derivatization Strategies in Organic Synthesis

Green Chemistry Applications in the Utilization of Halogenated Phenols

While green chemistry approaches for the C-H activation researchgate.netrsc.orgnih.gov and modification of phenols are an active area of research, no literature specifically discusses the green chemistry applications of 5-Bromo-2-fluoro-4-methoxyphenol.

A table of mentioned compounds cannot be generated as no specific derivatives or related molecules could be discussed in the context of the primary subject.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Halogenated Methoxyphenols

The synthesis of complex substituted phenols often involves multi-step processes that can be resource-intensive and generate significant waste. A key area of future research will be the development of more sustainable and "green" synthetic methodologies. This includes the exploration of:

C-H Activation/Functionalization: Directing the selective halogenation and methoxylation of phenol (B47542) backbones by activating specific carbon-hydrogen bonds would represent a significant leap in efficiency, reducing the need for protecting groups and multiple steps.

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and easier scalability for the synthesis of halogenated phenols.

Biocatalysis: Employing enzymes to carry out specific transformations on phenolic substrates could offer unparalleled selectivity and milder reaction conditions, contributing to more environmentally benign synthetic processes.

Novel Catalytic Systems: Research into new catalysts, including those based on earth-abundant metals or even metal-free organocatalysts, is crucial for developing more economical and sustainable synthetic routes. nih.gov For instance, methods for the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide represent a green and highly efficient protocol for synthesizing substituted phenols. nih.gov

Exploration of Undiscovered Reactivity Patterns for Polyhalogenated Phenols

The reactivity of polyhalogenated phenols is complex and offers a rich landscape for further investigation. Future research is expected to focus on:

Selective Cross-Coupling Reactions: Developing new catalytic systems that can selectively activate one halogen over another in a polyhalogenated phenol would be a powerful tool for creating molecular diversity. For example, differentiating the reactivity of the C-Br and C-F bonds in 5-Bromo-2-fluoro-4-methoxyphenol would allow for stepwise functionalization.

Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. Investigating the photochemical reactivity of polyhalogenated phenols could uncover novel reaction pathways and provide access to unique molecular structures. acs.org

Dehalogenation Strategies: Controlled dehalogenation can be a useful synthetic tool. Research into selective dehalogenation reactions, potentially mediated by enzymes or specific catalysts, could provide access to a wider range of substituted phenols from a common polyhalogenated precursor. nih.govresearchgate.net

Integration of Machine Learning and Artificial Intelligence in Predicting Properties and Reactivity of Substituted Phenols

The sheer number of possible substituted phenol isomers makes their individual synthesis and characterization a daunting task. Machine learning (ML) and artificial intelligence (AI) are set to revolutionize this field by:

Predicting Physicochemical Properties: ML algorithms can be trained on existing data to predict properties such as solubility, boiling point, and toxicity for novel substituted phenols, helping to prioritize synthetic targets. researchgate.net

Forecasting Reactivity and Reaction Outcomes: AI can analyze vast datasets of chemical reactions to predict the most likely products of a given reaction, as well as suggest optimal reaction conditions. This can significantly accelerate the discovery of new synthetic routes. nih.gov

Designing Materials with Desired Properties: By correlating structural features with material properties, ML models can guide the design of new substituted phenols with specific applications in mind, such as the development of novel polymers or electronic materials. connectedcambridge.com The application of ML to predict the properties of porous materials has already shown great promise, a field where phenolic precursors are often used. youtube.com

Advanced Applications in Diverse Chemical Fields

While the direct applications of this compound are not yet established, its structural motifs suggest potential in several areas of advanced chemical research:

Medicinal Chemistry: Halogenated phenols are common substructures in many pharmaceutical compounds. The specific substitution pattern of this compound could be explored for its potential as a scaffold in the design of new therapeutic agents.

Agrochemicals: Many pesticides and herbicides are based on substituted phenol structures. The unique combination of halogens and a methoxy (B1213986) group could lead to the discovery of new agrochemicals with improved efficacy or environmental profiles.

Materials Science: Phenols are precursors to phenolic resins and other polymers. wikipedia.org The incorporation of fluorine and bromine into the phenolic monomer could impart unique properties to the resulting materials, such as enhanced thermal stability or flame retardancy. The development of new materials with tailored properties is a significant area of ongoing research.

Q & A

Q. What are the common synthetic routes for 5-Bromo-2-fluoro-4-methoxyphenol, and how can reaction yields be optimized?

The synthesis typically involves halogenation and methoxylation of a phenol precursor. For example, bromination of 2-fluoro-4-methoxyphenol using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C) can yield the target compound. Reaction yields (70–85%) depend on solvent polarity, temperature, and the stoichiometry of brominating agents . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} NMR shows distinct aromatic proton signals: δ 6.8–7.2 ppm (doublets for H-3 and H-6), with splitting patterns reflecting fluorine coupling (3JFH^3J_{F-H} ≈ 8–10 Hz). 13C^{13}\text{C} NMR reveals substituent effects (e.g., methoxy at ~55 ppm, C-Br at ~115 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically displays [M-H]^- peaks at m/z 232–234 (Br isotope pattern). GC-MS fragmentation patterns help confirm substituent positions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing fluorine and bromine atoms activate the aromatic ring toward nucleophilic substitution but hinder Pd-catalyzed couplings (e.g., Suzuki) due to steric bulk. Methoxy groups enhance solubility in polar solvents but may deactivate the ring electronically. Optimizing ligands (e.g., XPhos) and bases (e.g., K2_2CO3_3) improves coupling efficiency with aryl boronic acids, yielding biaryl derivatives .

Q. What challenges arise in regioselective functionalization of this compound, and how can they be addressed?

Competing substitution at Br (position 5) vs. F (position 2) occurs due to differing leaving-group abilities. For example, nucleophilic aromatic substitution (SNAr) with amines favors Br displacement (activated by methoxy at position 4). Using polar aprotic solvents (DMF, DMSO) and elevated temperatures (100–120°C) enhances regioselectivity . Computational modeling (DFT) aids in predicting reactive sites .

Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?

The compound’s bioactivity is hypothesized to involve hydrogen bonding (phenol -OH) and halogen bonding (Br, F). Surface plasmon resonance (SPR) and fluorescence quenching assays quantify binding affinity to enzymes (e.g., kinases). Molecular docking studies (using software like AutoDock) predict interactions with active sites, validated by mutagenesis .

Analytical and Safety Considerations

Q. What crystallographic techniques are suitable for resolving the structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. ORTEP-3 software visualizes thermal ellipsoids, confirming substituent orientations. Challenges include crystal twinning; slow evaporation from ethanol/water mixtures improves crystal quality .

Q. What safety protocols are critical when handling this compound in the lab?

Refer to GHS guidelines: Use PPE (gloves, goggles), avoid inhalation (H335), and store at 4–8°C. Spills require neutralization with 10% NaHCO3_3. Waste disposal must comply with halogenated phenol regulations .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How should researchers validate data?

Literature values range from 92–98°C. Variations arise from purity differences (e.g., residual solvents). Differential scanning calorimetry (DSC) under nitrogen (heating rate 5°C/min) provides accurate measurements. Cross-validate with HPLC purity (>98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.